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molecular formula C11H21BO2Si B169195 Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane CAS No. 159087-46-4

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane

Cat. No. B169195
M. Wt: 224.18 g/mol
InChI Key: WIAMOTQUYWWPCK-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane (240 g, 1.07 mol) in 1,2-dimethoxyethane (8000 mL) was added (1Z)—N-hydroxyethanimidoyl chloride (120 g, 1.28 mol) and potassium hydrogen carbonate (214.4 g, 2.141 mol). The reaction mixture was heated to 50° C. After 16 hours, the reaction mixture was filtered and concentrated under reduced pressure. The residue was purified via chromatography on silica gel (10% ethyl acetate/hexanes, linear gradient) to afford 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole. MS ESI calc'd. for C13H24BNO3Si [M]+ 281. found 281. 1H NMR (400 MHz, CDCl3) δ 2.39 (s, 3H), 1.31 (s, 12H), 0.37 (s, 9H).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
214.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]#[C:4][B:5]1[O:9][C:8]([CH3:11])([CH3:10])[C:7]([CH3:13])([CH3:12])[O:6]1.[OH:16]/[N:17]=[C:18](\Cl)/[CH3:19].C(=O)([O-])O.[K+]>COCCOC>[CH3:19][C:18]1[C:4]([B:5]2[O:9][C:8]([CH3:10])([CH3:11])[C:7]([CH3:13])([CH3:12])[O:6]2)=[C:3]([Si:2]([CH3:14])([CH3:15])[CH3:1])[O:16][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
C[Si](C#CB1OC(C(O1)(C)C)(C)C)(C)C
Name
Quantity
120 g
Type
reactant
Smiles
O\N=C(\C)/Cl
Name
Quantity
214.4 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
8000 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via chromatography on silica gel (10% ethyl acetate/hexanes, linear gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=NOC(=C1B1OC(C(O1)(C)C)(C)C)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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